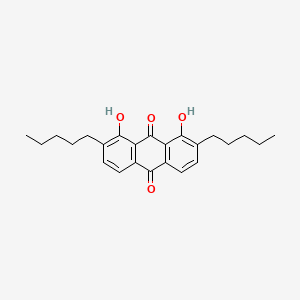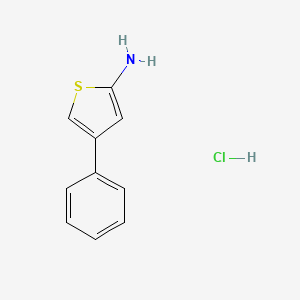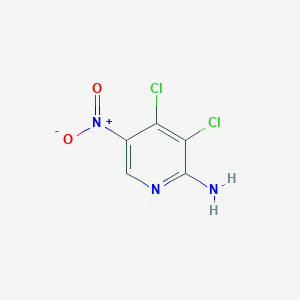
3,4-Dichloro-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring
Méthodes De Préparation
The synthesis of 3,4-Dichloro-5-nitropyridin-2-amine typically involves the nitration of 3,4-dichloropyridine followed by amination. One common method includes the reaction of 3,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 3,4-dichloro-5-nitropyridine is then treated with ammonia or an amine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
3,4-Dichloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides.
Common reagents used in these reactions include ammonia, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dichloro-5-nitropyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-nitropyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Dichloro-5-nitropyridin-2-amine include:
2,4-Dichloro-5-nitropyridine: Used in the synthesis of stearoyl-CoA desaturase inhibitors.
2,6-Dichloro-3-nitropyridin-4-amine: Utilized as an intermediate in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C5H3Cl2N3O2 |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
3,4-dichloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
Clé InChI |
RNHYZASMJWNBGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
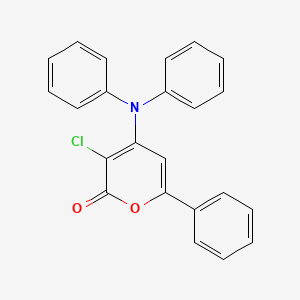

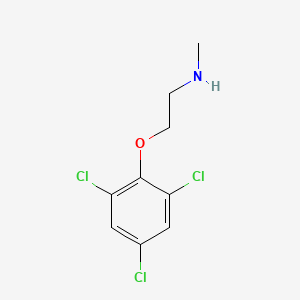
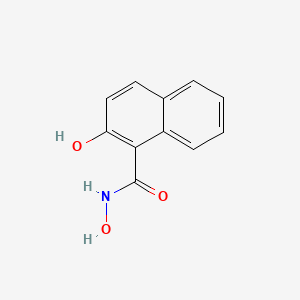
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

